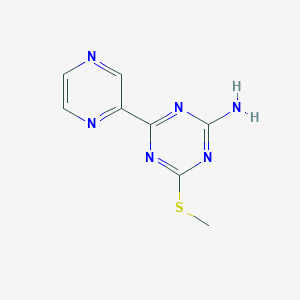

4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-methylsulfanyl-6-pyrazin-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6S/c1-15-8-13-6(12-7(9)14-8)5-4-10-2-3-11-5/h2-4H,1H3,(H2,9,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOSJKISJKSCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370699 | |

| Record name | 4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-92-3 | |

| Record name | 4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution and Cross-Coupling Strategies

The compound’s 1,3,5-triazine core is typically constructed via cyclization or functionalization of pre-existing triazine derivatives. A key method involves Suzuki-Miyaura cross-coupling to introduce the pyrazin-2-yl group at the 6-position of the triazine ring. For example, a dichloro-1,3,5-triazine precursor undergoes coupling with pyrazin-2-ylboronic acid derivatives in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in tetrahydrofuran (THF) or dioxane. The methylthio (-SMe) group at the 4-position is introduced via nucleophilic aromatic substitution (SNAr) , where a chloride or other leaving group on the triazine ring is displaced by methylthiolate (SMe⁻).

Reaction Scheme:

Alternative Cyclization Approaches

In a patent by Kawahata et al., cyclocondensation of thiourea derivatives with cyanamide precursors under acidic conditions yields the triazine scaffold. For instance, reacting methylisothiourea with 2-cyanopyrazine in HCl/EtOH generates the target compound after purification by recrystallization. This method avoids transition-metal catalysts but requires stringent temperature control (0–5°C) to prevent side reactions.

Stepwise Procedure and Optimization

Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine

The dichlorotriazine intermediate is prepared by chlorination of 2-amino-1,3,5-triazine using phosphorus oxychloride (POCl₃) at reflux (110°C). Excess POCl₃ acts as both solvent and reagent, achieving >90% conversion.

Key Parameters:

Suzuki-Miyaura Coupling with Pyrazin-2-ylboronic Acid

Optimization studies reveal that ligand choice critically impacts yield. Using 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) with Pd(OAc)₂ increases coupling efficiency to 85–92% compared to 60–70% with PPh₃. Solvent screening shows THF provides superior regioselectivity over DMF or toluene.

Representative Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂/SPhos (2 mol%) |

| Base | K₃PO₄ (2.5 equiv) |

| Temperature | 90°C |

| Time | 18 hours |

| Yield | 89% |

Methylthiolation via SNAr

The substitution of chloride with methylthio is facilitated by phase-transfer catalysis . Tetrabutylammonium bromide (TBAB) in a water-DCM biphasic system enhances reaction rate, achieving >95% conversion in 2 hours at 50°C. Excess methyl mercaptan (CH₃SH) or dimethyl sulfide ensures complete displacement.

Analytical Characterization and Purity Control

Spectroscopic Data

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation of the methylthio group.

Hydrogenated Derivatives: Formed through reduction of the triazine ring.

Substituted Triazines: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine has several scientific research applications:

Medicinal Chemistry: It can serve as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

Agrochemicals: It can be used as a precursor for the synthesis of herbicides, fungicides, and insecticides.

Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine depends on its specific application:

Enzyme Inhibition: It can act as an inhibitor of enzymes by binding to their active sites and blocking substrate access.

Receptor Modulation: It can interact with receptors on cell surfaces, altering their signaling pathways.

DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Their Implications

The 1,3,5-triazine core allows for modular substitution, enabling tailored physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected 1,3,5-Triazine Derivatives

*Estimated based on molecular formulas.

Key Observations:

Substituent Effects on Bioactivity: Anticancer Activity: Derivatives with 4-methylpiperidino/piperazinyl groups and aryl substituents (e.g., 4-Cl-phenyl) exhibit potent antileukemic activity, likely due to enhanced solubility and target engagement . CNS Activity: Phenoxypropyl and methylpiperazinyl groups in compounds like those in confer 5-HT6 receptor antagonism and blood-brain barrier penetration. Receptor Selectivity: The 4-methylpiperazinyl group in enables selective H4R antagonism, whereas pyrazinyl or pyridyl groups (as in the target compound) may favor different receptor interactions.

Electronic Effects: Electron-withdrawing groups (e.g., dichloropyridyl in ) enhance electrophilicity, whereas pyrazinyl substituents may modulate π-π stacking interactions.

Biologische Aktivität

4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine (CAS No. 175202-92-3) is a heterocyclic compound characterized by a triazine ring substituted with a pyrazine and a methylthio group. This unique structure endows it with potential biological activities, making it a subject of interest in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 220.25 g/mol. Its structure includes multiple nitrogen atoms and sulfur, contributing to its reactivity and interaction with biological systems .

Biological Activity Overview

Research indicates that derivatives of triazine compounds, including this compound, exhibit a wide range of biological activities:

- Anticancer Activity : Many triazine derivatives have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.

- Antiviral Properties : Some compounds in this class have demonstrated effectiveness against various viruses.

- Enzyme Inhibition : These compounds can act as inhibitors for specific enzymes involved in disease processes.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate access.

- Receptor Modulation : It may alter signaling pathways by interacting with cell surface receptors.

- DNA Intercalation : The compound could intercalate into DNA strands, disrupting replication and transcription processes .

Anticancer Studies

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance:

- A study reported that certain triazine compounds exhibited IC50 values ranging from 9.23 µM to 14.85 µM against various cancer cell lines such as MCF-7 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazine Derivative A | MCF-7 | 12.5 |

| Triazine Derivative B | TPC-1 | 7.16 |

| 4-(Methylthio)-6-pyrazin-2-yl | MCF-7 | TBD |

Antiviral Activity

The antiviral activity of similar compounds has been documented:

- Compounds with structural similarities to 4-(Methylthio)-6-pyrazin-2-yl have shown effectiveness against HIV and other viral pathogens .

Case Studies

- Study on Antiviral Efficacy : A derivative was tested against HIV strains, showing significant inhibition with an EC50 value of 0.02 µM for one of the most potent analogs .

- Enzyme Inhibition Study : Research indicated that the compound could inhibit tyrosine kinases involved in tumor progression, with inhibition rates exceeding 90% at concentrations around 10 µM .

Potential Applications

Given its biological activities, this compound has potential applications in several fields:

- Medicinal Chemistry : Development of new therapeutic agents targeting cancer and viral infections.

- Agrochemicals : Synthesis of novel herbicides or fungicides based on its chemical properties.

Q & A

Q. What are the most efficient synthetic routes for 4-(methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine, and how can experimental conditions be optimized?

The synthesis of triazine derivatives often employs one-pot methods or solvent-free reactions. For example, 4,6-disubstituted triazin-2-amines can be synthesized via cotrimerization of aromatic nitriles with guanidine derivatives or N-acetylguanidine under controlled conditions (e.g., temperature: 80–120°C, reaction time: 6–24 hours) . Solvent-free interactions between cyano-triazines and thiol-containing amines have also been reported, preserving functional groups like methylsulfanyl. Optimization should focus on catalyst selection (e.g., acidic or basic conditions), reaction time, and purification steps (e.g., column chromatography or recrystallization) to improve yields and purity.

Q. What analytical techniques are recommended for characterizing the molecular structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and aromaticity .

- Elemental Analysis : To verify stoichiometry and purity (>95% required for biological assays).

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation.

- X-ray Crystallography : Optional for definitive structural elucidation if single crystals are obtainable.

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Begin with in vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines (e.g., leukemia, breast cancer) at concentrations ranging from 1–100 µM . Parallel antimicrobial testing (e.g., broth microdilution for MIC determination) against Gram-positive and Gram-negative bacteria can identify dual activity. Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antibacterial activity) and validate results with triplicate experiments to ensure reproducibility.

Advanced Research Questions

Q. How can 3D-QSAR modeling be applied to predict and enhance the antileukemic activity of this compound?

3D-QSAR models (e.g., CoMFA or CoMSIA) can correlate structural features (e.g., pyrazine ring topology, methylthio group orientation) with bioactivity data. Use molecular docking to identify potential binding interactions with targets like tyrosine kinases or DNA topoisomerases. Validate models by synthesizing analogs with modified substituents (e.g., replacing pyrazine with pyrimidine) and comparing predicted vs. experimental IC₅₀ values . Advanced statistical validation (e.g., leave-one-out cross-validation, R² > 0.8) is critical for reliability.

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

Contradictions often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). To address this:

- Standardize Assay Protocols : Use identical cell lines (e.g., K562 for leukemia) and culture conditions.

- Control for Solubility : Ensure the compound is dissolved in DMSO (<0.1% final concentration) to avoid solvent toxicity.

- Validate Mechanisms : Perform follow-up studies (e.g., apoptosis assays, ROS detection) to confirm observed bioactivity .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

Adopt a tiered approach:

- Phase 1 (Lab) : Determine hydrolysis rates (pH 5–9), photolysis under UV light, and soil sorption coefficients (Kd) .

- Phase 2 (Microcosm) : Evaluate biodegradation in simulated ecosystems (e.g., water-soil systems) using LC-MS/MS to track degradation products.

- Phase 3 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) under OECD guidelines.

Q. What are the methodological considerations for scaling up synthesis while maintaining reproducibility?

Critical factors include:

- Reagent Quality : Use HPLC-grade solvents and high-purity starting materials.

- Reaction Monitoring : Employ TLC or in-situ IR spectroscopy to track reaction progress.

- Purification Consistency : Optimize column chromatography gradients or switch to preparative HPLC for large batches. Document deviations (e.g., temperature fluctuations >±2°C) to troubleshoot batch failures.

Q. How can substituent effects on electronic properties be systematically studied to modulate bioactivity?

Use computational tools (e.g., DFT calculations) to map electron density distribution and HOMO-LUMO gaps. Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the pyrazine or triazine positions. Correlate Hammett constants (σ) with bioactivity trends to identify optimal substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.